molecular formula C18H22BNO4 B6324571 4-[(1,1-Dimethylethoxy)carbonyl](phenylmethyl)aminophenylboronic acid CAS No. 693792-99-3

4-[(1,1-Dimethylethoxy)carbonyl](phenylmethyl)aminophenylboronic acid

Cat. No.: B6324571
CAS No.: 693792-99-3
M. Wt: 327.2 g/mol
InChI Key: AWCWBSNNIDOTJR-UHFFFAOYSA-N
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Description

4-(1,1-Dimethylethoxy)carbonylaminophenylboronic acid, also known as DMEPhBpin, is a boronic acid derivative. It has a CAS Number of 693792-99-3 . The molecular formula is C18H22BNO4 and the molecular weight is 327.19 .


Molecular Structure Analysis

The IUPAC name of this compound is 4-[benzyl(tert-butoxycarbonyl)amino]phenylboronic acid . The InChI code is 1S/C18H22BNO4/c1-18(2,3)24-17(21)20(13-14-7-5-4-6-8-14)16-11-9-15(10-12-16)19(22)23/h4-12,22-23H,13H2,1-3H3 . The InChI key is AWCWBSNNIDOTJR-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Supramolecular Assembly and Material Science

Phenylboronic acids, including derivatives similar to 4-(1,1-Dimethylethoxy)carbonylaminophenylboronic acid, have been explored for their ability to form supramolecular assemblies. For example, studies have shown that phenylboronic acids can engage in hydrogen bonding with hetero N-atoms, leading to the formation of complex structures. Such properties are instrumental in the design and synthesis of supramolecular assemblies, which have broad implications in material science, including the development of new materials with specific chemical and physical properties (Pedireddi & Seethalekshmi, 2004).

Catalysis and Organic Synthesis

Phenylboronic acid derivatives are also significant in catalysis and organic synthesis. For instance, palladium complexes of phenylboronic acid derivatives have been used as catalysts in the methoxycarbonylation of alkynes. This process results in the formation of unsaturated esters or cascade reactions leading to α,ω-diesters, demonstrating the versatility and efficiency of phenylboronic acid derivatives in facilitating complex chemical transformations (Magro et al., 2010).

Medical Research and Drug Development

In the realm of medical research, phenylboronic acid derivatives have been identified as potential allosteric modifiers of hemoglobin. These compounds have been shown to decrease the oxygen affinity of human hemoglobin A, which may have implications for clinical or biological areas requiring or benefiting from a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy. This demonstrates the potential therapeutic applications of phenylboronic acid derivatives in medicine (Randad et al., 1991).

Nanotechnology and Sensing

Furthermore, phenylboronic acid derivatives have found applications in nanotechnology and as sensing materials. For example, carbon nanodots functionalized with boronic acid have shown potential in interfering with the entry of herpes simplex virus type 1 (HSV-1), highlighting the use of these compounds in developing novel antiviral strategies. Such nanostructures, due to their high ligand density, can efficiently modulate viral attachment and entry, offering a promising approach to antiviral therapy (Barras et al., 2016).

The diverse applications of 4-(1,1-Dimethylethoxy)carbonylaminophenylboronic acid and its derivatives in scientific research span from materials science to medical research, catalysis, and nanotechnology. These compounds' unique properties enable them to contribute significantly to advancements in various fields, demonstrating their importance in scientific and technological progress.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

[4-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO4/c1-18(2,3)24-17(21)20(13-14-7-5-4-6-8-14)16-11-9-15(10-12-16)19(22)23/h4-12,22-23H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCWBSNNIDOTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901143551
Record name Carbamic acid, (4-boronophenyl)(phenylmethyl)-, C-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693792-99-3
Record name Carbamic acid, (4-boronophenyl)(phenylmethyl)-, C-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=693792-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (4-boronophenyl)(phenylmethyl)-, C-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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